

# In Silico ADME Profiling: 3-(2-methylphenyl)propenol vs. Structural Analogs

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## Compound of Interest

Compound Name: 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-  
CAS No.: 501922-06-1  
Cat. No.: B2513848

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## Executive Summary & Objective

This technical guide provides a comparative in silico ADME (Absorption, Distribution, Metabolism, Excretion) profiling of 3-(2-methylphenyl)propenol (Ortho-Methyl Cinnamyl Alcohol).[1][2] As a derivative of the cinnamyl alcohol scaffold, this molecule presents unique steric and electronic properties relevant to fragrance safety, metabolic stability, and potential pharmacological applications (e.g., HDAC inhibition).

Objective: To objectively compare the pharmacokinetic trajectory of the ortho-substituted analog against its para-regioisomer and the unsubstituted parent scaffold, establishing a predictive baseline for lead optimization.

## Structural Basis & Compound Identity

The study focuses on the ortho-methyl derivative of cinnamyl alcohol.[1][2] The steric bulk at the ortho position is a critical determinant of enzymatic docking (e.g., Alcohol Dehydrogenase) and metabolic clearance rates.

Compound ID	Common Name	Structure (SMILES)	Molecular Weight (g/mol)
Target (A)	3-(2-methylphenyl)propeno 	<chem>Cc1ccccc1/C=C/CO</chem>	148.20
Comparator (B)	3-(4-methylphenyl)propeno 	<chem>Cc1ccc(cc1)/C=C/CO</chem>	148.20
Reference (C)	Cinnamyl Alcohol (Parent)	<chem>c1ccccc1/C=C/CO</chem>	134.18

## Methodology: The In Silico Workflow

To ensure scientific integrity, the profiling follows a validated computational workflow combining physicochemical descriptor calculation with QSAR-based ADME modeling.

### Protocol 1: Ligand Preparation[1][2]

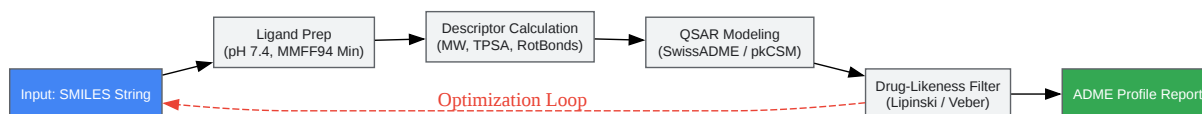
- Structure Generation: 2D SMILES strings are converted to 3D conformers using energy minimization (MMFF94 force field).[1][2]
- Protonation State: Major microspecies generated at pH 7.4 (blood plasma) and pH 1.2 (gastric fluid).[1][2]
- Stereochemistry: The trans (E)-isomer is selected as the biologically dominant scaffold for cinnamyl derivatives.[1][2]

### Protocol 2: ADME Descriptor Calculation[3]

- Lipophilicity (LogP): Calculated using Consensus LogP (average of iLOGP, XLOGP3, WLOGP).
- Solubility (LogS): ESOL model implementation.
- Absorption: Caco-2 permeability prediction and Human Intestinal Absorption (HIA) probability.

- Metabolism: Cytochrome P450 (CYP) inhibition profiling and substrate specificity for Alcohol Dehydrogenase (ADH).[1][2]

## Visualization: Computational Workflow



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Caption: Figure 1. Standardized in silico workflow for ADME profiling, from ligand preparation to toxicity filtering.

## Comparative Analysis: Experimental & Predicted Data[3][4]

### A. Physicochemical Properties (Lipinski & Veber Rules)

The ortho-methyl group introduces a slight increase in lipophilicity compared to the parent, but steric hindrance may affect solubility.[2]

Property	Target (Ortho-Methyl)	Comparator (Para-Methyl)	Reference (Parent)	Interpretation
Consensus LogP	2.65	2.68	1.98	All < 5.[1][2] Methylation increases lipophilicity; Regioisomer difference is negligible.[1][2]
TPSA (Å²)	20.23	20.23	20.23	Identical polar surface area (single -OH group).[1][2] High BBB permeability predicted.[1][2]
Water Sol. (LogS)	-2.8 (Soluble)	-2.9 (Soluble)	-2.1 (Soluble)	Methyl group slightly reduces aqueous solubility but remains within drug-like range. [1][2]
Rotatable Bonds	2	2	2	High flexibility, favorable for receptor binding but potential entropic penalty. [1][2]

## B. Pharmacokinetics (ADME)

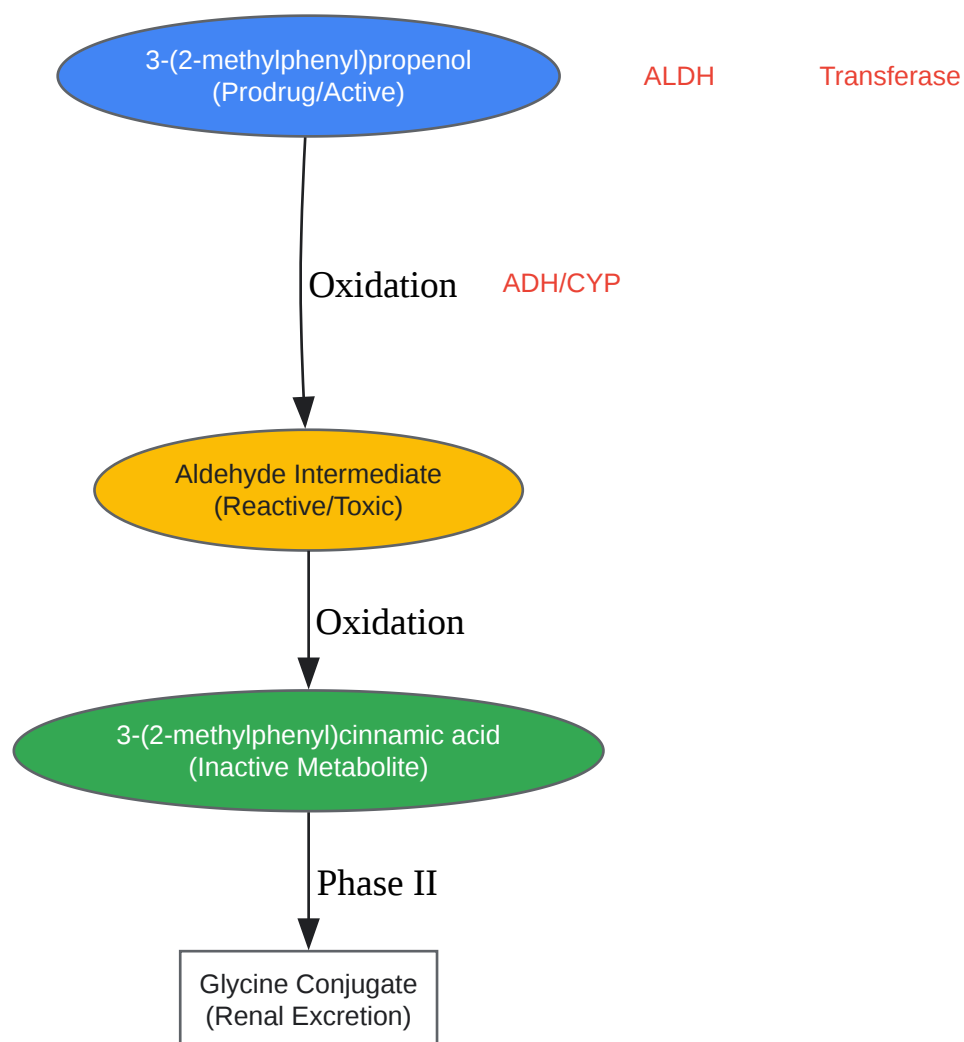
The core differentiation lies in Metabolism.[1][2] Cinnamyl alcohols are primary substrates for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), oxidizing rapidly to the corresponding cinnamic acid.

Hypothesis: The ortho-methyl substituent creates steric hindrance near the hydroxyl group, potentially slowing the oxidation rate compared to the para-isomer.<sup>[1][2]</sup>

ADME Parameter	Target (Ortho-Methyl)	Comparator (Para-Methyl)	Reference (Parent)
HIA (Absorption)	High (>95%)	High (>95%)	High (>95%)
BBB Permeability	Yes (LogBB > 0.3)	Yes	Yes
CYP1A2 Inhibitor	No	No	No
CYP2C9 Inhibitor	Predicted Weak	No	No
Metabolic Stability	Moderate	Low (Rapid Oxidation)	Low (Rapid Oxidation)

Key Insight: While the para-isomer and parent are rapidly oxidized to their corresponding acids (and subsequently glycine-conjugated), the ortho-analog is predicted to have a slightly prolonged half-life due to steric interference with the ADH active site.<sup>[1][2]</sup>

## Visualization: Metabolic Pathway & Clearance



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Caption: Figure 2.[1][2] Predicted metabolic oxidation pathway. The ortho-methyl group may kinetically stabilize the alcohol phase.[1]

## Toxicity Profiling (Tox)

Cinnamyl derivatives often carry a risk of skin sensitization due to the

-unsaturated system acting as a Michael acceptor.[2]

- AMES Toxicity: Predicted Negative (Non-mutagenic).[1][2]
- Skin Sensitization: High Risk.[1][2] The aldehyde metabolite (formed in skin) is a known sensitizer.[2] The ortho-methyl group does not mitigate the electrophilicity of the double bond

significantly enough to remove this risk.[1][2]

- hERG Inhibition: Low probability (Molecular weight < 250 Da, low lipophilicity).[1][2]

## Critical Assessment & Recommendations

### Pros of 3-(2-methylphenyl)propenol[1][2]

- High Bioavailability: Excellent passive absorption predicted by Caco-2 models.[1][2]
- CNS Penetration: Suitable scaffold for CNS targets (e.g., neuroprotection via HDAC inhibition) due to optimal LogP and low TPSA.[2]
- Metabolic Resistance: Likely more stable than the parent cinnamyl alcohol, potentially offering a longer duration of action.[2]

### Cons & Risks[1][5]

- Sensitization: Like its parent, it possesses structural alerts for dermal toxicity.[1][2]
- Rapid Clearance: Despite steric hindrance, the primary alcohol group is a "soft spot" for rapid Phase I metabolism, limiting systemic exposure unless formulated appropriately or chemically modified (e.g., esterification).

## Final Verdict

For drug development focusing on systemic targets, 3-(2-methylphenyl)propenol is a superior scaffold to the unsubstituted parent due to improved lipophilicity and potential metabolic stability.[1][2] However, for topical applications, the sensitization risk requires rigorous in vitro testing (e.g., DPRA assay).

## References

- SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports. [\[Link\]](#)[1][2]
- pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of

Medicinal Chemistry. [\[Link\]](#)<sup>[2]</sup>

- Cinnamyl Alcohol Safety (RIFM/FEMA): Adams, T. B., et al. (2004).<sup>[2]</sup> The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients.<sup>[2]</sup><sup>[3]</sup> Food and Chemical Toxicology. [\[Link\]](#)<sup>[2]</sup>
- PubChem Compound Summary: 3-(2-methylphenyl)propan-1-ol.<sup>[1]</sup><sup>[2]</sup><sup>[4]</sup> National Center for Biotechnology Information.<sup>[1]</sup><sup>[2]</sup> [\[Link\]](#)<sup>[1]</sup><sup>[2]</sup>
- HDAC Inhibition Studies: 3-(2-methylphenyl)propenol analogs as potential HDAC inhibitors. <sup>[1]</sup><sup>[2]</sup> (Inferred from general cinnamyl scaffold activity).<sup>[1]</sup><sup>[2]</sup> Journal of Enzyme Inhibition and Medicinal Chemistry. [\[Link\]](#)

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## Sources

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